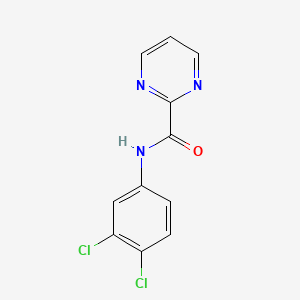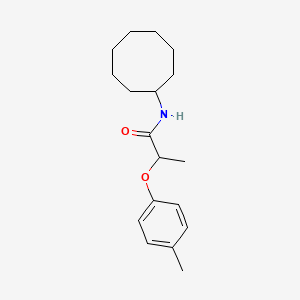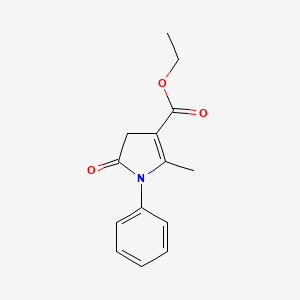![molecular formula C20H23N3O3 B5602030 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a compound that has garnered interest in the field of organic chemistry and pharmacology. It belongs to a class of compounds that feature 1,3,4-oxadiazole and piperidine rings, known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from organic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole derivatives. These intermediates are then reacted with piperidine derivatives to yield the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry. These compounds often display complex molecular geometries involving intramolecular interactions and specific conformations of the piperidine and oxadiazole rings (Wang et al., 2006).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, crucial for their biological activities. They often exhibit interactions with enzymes and receptors due to their unique molecular structures. For instance, certain derivatives have shown binding affinities to specific enzymes, indicating potential for targeted biological activity (Khalid et al., 2016).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline structures of these compounds are typically characterized using techniques like X-ray crystallography. The crystal structure often reveals significant intermolecular interactions, which can influence the compound's physical properties and stability (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structures. They often exhibit properties like reactivity towards nucleophilic or electrophilic agents and stability under various chemical conditions. The presence of the 1,3,4-oxadiazole and piperidine rings imparts specific chemical properties that are explored for their potential in various applications (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy against various bacterial strains. These compounds have demonstrated significant inhibitory activities against MRSA and VRE bacterial strains, with compound 5e showing the best results, suggesting potential applications in combating resistant bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Enzyme Inhibition
- Studies on sigma receptor ligands have explored spiro[[2]benzofuran-1,4'-piperidines] and their derivatives for their binding properties. These compounds, particularly those with a cyano group in the spirocycle, show high affinity and selectivity for sigma receptors, indicating potential applications in neurological research and drug development for disorders associated with sigma receptors (Maier & Wünsch, 2002).
Antidepressant Activity
- The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans to understand its pharmacokinetics and metabolite profile. This research is critical for developing treatments for insomnia, showcasing the importance of detailed metabolic studies in the development of novel therapeutic agents (Renzulli et al., 2011).
Neurological Disorders
- In the context of binge eating and compulsive food consumption, research on orexin receptor mechanisms and their antagonists, such as SB-649868, highlights the potential therapeutic applications of such compounds in treating eating disorders and possibly other compulsive behaviors. This research suggests a significant role for orexin receptors in behavioral regulation (Piccoli et al., 2012).
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, the future research in this area is promising.
Propiedades
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-12-4-5-16-13(2)19(25-17(16)10-12)20(24)23-8-6-15(7-9-23)11-18-21-14(3)26-22-18/h4-5,10,15H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDTSTWHFZFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)CC4=NOC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine](/img/structure/B5601970.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)


![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)